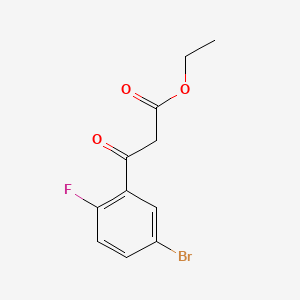

Ethyl (5-bromo-2-fluorobenzoyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrFO3/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODIHCQWLRSGQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=CC(=C1)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672275 |

Source

|

| Record name | Ethyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020058-47-2 |

Source

|

| Record name | Ethyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1020058-47-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Ethyl (5-bromo-2-fluorobenzoyl)acetate" chemical properties

An In-depth Technical Guide to the Chemical Properties of Ethyl (5-bromo-2-fluorobenzoyl)acetate

For researchers, scientists, and drug development professionals, understanding the chemical properties of this compound is crucial for its application in synthesis and drug discovery. This technical guide provides a comprehensive overview of its known characteristics, experimental protocols, and safety information.

Chemical Identity and Physical Properties

This compound is a halogenated heterocyclic compound, often utilized as a building block in organic synthesis. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀BrFO₃ | [1][2] |

| Molecular Weight | 289.10 g/mol | [1][2][3] |

| CAS Number | 1020058-47-2 | [1][2][3] |

| Appearance | Powder | [1] |

| Melting Point | 34-39 °C | [1] |

| Flash Point | > 110 °C (> 230 °F) | [1] |

| Purity | 97% | [1][2] |

Structure and Identifiers:

| Identifier | Value | Reference |

| SMILES | CCOC(=O)CC(=O)c1cc(Br)ccc1F | [1][2] |

| InChI | 1S/C11H10BrFO3/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5H,2,6H2,1H3 | [1][2] |

| InChI Key | XODIHCQWLRSGQI-UHFFFAOYSA-N | [1][2] |

| MDL Number | MFCD09991886 | [1][3] |

Experimental Protocols

While specific experimental data for this compound is not extensively published, the following protocols are based on standard laboratory procedures for similar compounds.

Synthesis

A common method for the synthesis of β-keto esters such as this compound is the Claisen condensation. A plausible synthetic route would involve the reaction of an appropriate ester, such as ethyl 2-fluoro-5-bromobenzoate, with ethyl acetate in the presence of a strong base like sodium ethoxide.

General Procedure:

-

A solution of sodium ethoxide is prepared in anhydrous ethanol.

-

A mixture of ethyl 2-fluoro-5-bromobenzoate and ethyl acetate is added dropwise to the cooled sodium ethoxide solution.

-

The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the addition of a weak acid.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

Purification

Purification of the crude product is typically achieved by flash chromatography.[4]

General Procedure:

-

A silica gel column is prepared using a suitable solvent system. For compounds of similar polarity, a mixture of hexanes and ethyl acetate is effective.[4]

-

The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.

-

The column is eluted with the chosen solvent system, and fractions are collected.

-

Fractions containing the pure product, as identified by TLC, are combined and the solvent is removed under vacuum.

Spectroscopic Data

-

¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the methylene protons, and multiplets in the aromatic region for the substituted benzene ring.

-

¹³C NMR: Resonances for the carbonyl carbons of the ester and ketone, carbons of the ethyl group, the methylene carbon, and carbons of the aromatic ring.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ester and ketone, C-O stretching, C-F stretching, and C-Br stretching, as well as aromatic C-H and C=C stretching.

Safety and Handling

This compound is classified as a hazardous substance. It is essential to handle this compound with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Information | Details | Reference |

| Signal Word | Warning | [1] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P261, P264, P270, P301 + P312, P302 + P352, P305 + P351 + P338 | [1] |

| Hazard Classifications | Acute Toxicity 4 (Oral), Eye Irritation 2, Skin Irritation 2, Specific Target Organ Toxicity - Single Exposure 3 | [1] |

| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves | [1] |

Visualizations

Logical Workflow for Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: General workflow for synthesis and purification.

References

An In-depth Technical Guide to Ethyl (5-bromo-2-fluorobenzoyl)acetate

CAS Number: 1020058-47-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (5-bromo-2-fluorobenzoyl)acetate is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis.[1] Its chemical structure, featuring a bromo and a fluoro substituent on the benzoyl ring, along with a β-keto ester moiety, makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the realm of pharmaceutical and agrochemical research. This technical guide provides a summary of the available information on this compound, including its properties and safety information.

Physicochemical Properties

A compilation of the known physical and chemical properties of this compound is presented in the table below. This data is primarily sourced from chemical suppliers.

| Property | Value | Reference |

| CAS Number | 1020058-47-2 | |

| Molecular Formula | C₁₁H₁₀BrFO₃ | |

| Molecular Weight | 289.10 g/mol | |

| Appearance | Powder | |

| Melting Point | 34-39 °C | |

| Flash Point | > 110 °C (> 230 °F) | |

| Purity | 97% | |

| InChI | 1S/C11H10BrFO3/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5H,2,6H2,1H3 | |

| InChI Key | XODIHCQWLRSGQI-UHFFFAOYSA-N | |

| SMILES | CCOC(=O)CC(=O)c1cc(Br)ccc1F |

Synthesis and Experimental Protocols

A potential, though unverified, synthetic approach could involve the reaction of 5-bromo-2-fluorobenzoyl chloride with the enolate of ethyl acetate. This reaction would likely proceed as illustrated in the conceptual workflow below.

Caption: Conceptual workflow for the synthesis of this compound.

Spectral Data

Comprehensive, experimentally verified spectral data (NMR, IR, Mass Spectrometry) for this compound is not currently available in public spectral databases. Chemical suppliers do not typically provide this level of analytical detail on their product pages.[3] Researchers utilizing this compound are advised to perform their own analytical characterization to confirm its identity and purity.

Applications in Drug Development

While categorized as a building block for chemical synthesis, specific applications of this compound in drug development, including its role as an intermediate in the synthesis of named drug candidates or its involvement in specific signaling pathways, are not documented in readily accessible scientific literature. Its structure suggests potential for use in the synthesis of heterocyclic compounds, which are a cornerstone of many medicinal chemistry programs.

Safety and Handling

This compound is classified as a warning-level hazard. The following hazard and precautionary statements are associated with this compound:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301 + P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Appropriate personal protective equipment (PPE), including a dust mask (type N95 or equivalent), eye shields, and gloves, should be worn when handling this compound. It is classified as a combustible solid.

Conclusion

This compound is a commercially available chemical intermediate with potential applications in organic synthesis, particularly for the development of novel compounds in the pharmaceutical industry. However, there is a notable lack of detailed public information regarding its synthesis, comprehensive spectral characterization, and specific roles in drug discovery. Researchers and drug development professionals should consider this compound as a starting material and will likely need to perform their own detailed characterization and methods development.

References

"Ethyl (5-bromo-2-fluorobenzoyl)acetate" molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (5-bromo-2-fluorobenzoyl)acetate is a halogenated β-keto ester of significant interest in synthetic organic chemistry. Its molecular structure, featuring a substituted aromatic ring and a reactive β-dicarbonyl moiety, makes it a versatile building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. These derivatives are often explored in the context of medicinal chemistry and materials science. This document provides a detailed overview of its molecular structure, physicochemical properties, a putative synthetic protocol, and relevant characterization data.

Molecular Structure and Properties

The molecular structure of this compound incorporates a benzoyl group substituted with bromine and fluorine atoms, attached to an ethyl acetate backbone at the α-position relative to the ester carbonyl.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 1020058-47-2 |

| Molecular Formula | C₁₁H₁₀BrFO₃[1] |

| Molecular Weight | 289.10 g/mol |

| Melting Point | 34-39 °C |

| Appearance | Powder |

| SMILES String | CCOC(=O)CC(=O)c1cc(Br)ccc1F |

| InChI Key | XODIHCQWLRSGQI-UHFFFAOYSA-N |

Synthesis

A plausible and common method for the synthesis of β-keto esters such as this compound is the Claisen condensation reaction between an appropriate acyl chloride and the enolate of an ester. In this case, the reaction would involve 5-bromo-2-fluorobenzoyl chloride and the enolate of ethyl acetate.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for the synthesis of β-keto esters and should be adapted and optimized for specific laboratory conditions.

Materials:

-

5-bromo-2-fluorobenzoyl chloride

-

Ethyl acetate

-

Sodium hydride (NaH) or Lithium diisopropylamide (LDA)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Enolate Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add ethyl acetate (2.0 equivalents) dropwise to the suspension over 30 minutes. Allow the mixture to stir at 0 °C for 1 hour to ensure complete formation of the ethyl acetate enolate.

-

Acylation: Dissolve 5-bromo-2-fluorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the acyl chloride solution dropwise to the enolate suspension at 0 °C over 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, carefully quench the reaction by the slow addition of water at 0 °C. Acidify the mixture to a pH of approximately 3-4 with 1M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound were not found in the searched literature, the expected spectroscopic data can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peaks/Signals |

| ¹H NMR | - Triplet around 1.2-1.4 ppm (3H, -CH₃ of ethyl group)- Quartet around 4.1-4.3 ppm (2H, -CH₂- of ethyl group)- Singlet around 3.8-4.0 ppm (2H, -COCH₂CO-)- Multiplets in the aromatic region (7.0-8.0 ppm, 3H) |

| ¹³C NMR | - Signal around 14 ppm (-CH₃)- Signal around 61 ppm (-CH₂-)- Signal around 45 ppm (-COCH₂CO-)- Signals in the aromatic region (115-160 ppm)- Carbonyl signals around 167 ppm (ester C=O) and 190 ppm (ketone C=O) |

| IR (Infrared) | - Strong absorption around 1740 cm⁻¹ (ester C=O stretch)- Strong absorption around 1685 cm⁻¹ (ketone C=O stretch)- Absorptions in the 1600-1450 cm⁻¹ region (aromatic C=C stretch)- Absorption around 1250-1000 cm⁻¹ (C-O stretch and C-F stretch) |

| Mass Spec. | - Molecular ion peak (M⁺) at m/z 288 and 290 (due to bromine isotopes)- Fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and cleavage of the benzoyl group. |

Logical Workflow for Characterization

Caption: Workflow for the purification and structural confirmation.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant and may be harmful if swallowed. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable synthetic intermediate. While detailed experimental data in the public literature is scarce, its synthesis can be reliably achieved through established methods like the Claisen condensation. The predicted characterization data provides a solid framework for researchers to confirm the identity and purity of the synthesized compound. Further research into the applications of this molecule and its derivatives is warranted.

References

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl (5-bromo-2-fluorobenzoyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for Ethyl (5-bromo-2-fluorobenzoyl)acetate. This β-keto ester is a valuable building block in organic synthesis, particularly for the preparation of various heterocyclic compounds and as an intermediate in the development of novel pharmaceutical agents.

Physicochemical Properties

This compound is a halogenated aromatic compound with the empirical formula C₁₁H₁₀BrFO₃.[1][2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1020058-47-2 | [1] |

| Molecular Formula | C₁₁H₁₀BrFO₃ | [1][2] |

| Molecular Weight | 289.10 g/mol | [1][2] |

| Appearance | Powder | [1] |

| Melting Point | 34-39 °C | [1] |

| Purity | Typically ≥97% | [1][2] |

| SMILES String | CCOC(=O)CC(=O)c1cc(Br)ccc1F | [1][2] |

| InChI Key | XODIHCQWLRSGQI-UHFFFAOYSA-N | [1][2] |

Proposed Synthesis Pathway

A robust and scalable synthesis of this compound can be achieved through a two-step process. This involves the initial esterification of 5-bromo-2-fluorobenzoic acid to its corresponding ethyl ester, followed by a Claisen condensation with ethyl acetate.

Experimental Protocols

The following protocols are detailed methodologies for the proposed synthesis of this compound.

Step 1: Synthesis of Ethyl 5-bromo-2-fluorobenzoate

This procedure outlines the Fischer esterification of 5-bromo-2-fluorobenzoic acid.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-fluorobenzoic acid (0.1 mol, 21.9 g).

-

Reagent Addition: Add absolute ethanol (100 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the mixture to cool to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.

-

Extraction: Pour the residue into 200 mL of ice-cold water and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 5% aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 5-bromo-2-fluorobenzoate.

-

Purification: The crude product can be purified by vacuum distillation to obtain a clear oil.

Step 2: Synthesis of this compound via Claisen Condensation

This protocol describes the base-mediated condensation of the previously synthesized ester with ethyl acetate. The Claisen condensation is a reaction between two ester molecules, in this case, ethyl 5-bromo-2-fluorobenzoate and ethyl acetate, to form a β-keto ester.[3][4] A full equivalent of a strong base is required to drive the reaction to completion.[3]

-

Base Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.11 mol, 2.53 g) in absolute ethanol (75 mL).

-

Reagent Addition: To the freshly prepared sodium ethoxide solution, add a mixture of ethyl 5-bromo-2-fluorobenzoate (0.1 mol, 24.7 g) and dry ethyl acetate (0.2 mol, 17.6 g, 19.5 mL) dropwise over 30 minutes while maintaining the temperature below 30 °C.

-

Reaction: After the addition is complete, stir the mixture at room temperature for 1 hour, then heat to reflux for 2-3 hours.

-

Quenching and Neutralization: Cool the reaction mixture in an ice bath and cautiously acidify with 10% aqueous sulfuric acid until the pH is approximately 5-6.

-

Extraction: Extract the resulting mixture with diethyl ether (3 x 75 mL).

-

Washing and Drying: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Concentration and Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.

Characterization of this compound

A general workflow for the characterization of the synthesized product is outlined below.

4.1. Spectroscopic Data (Representative)

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds, such as aromatic β-keto esters.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.30 | Triplet | 3H | -OCH₂CH₃ |

| ~3.95 | Singlet | 2H | -COCH₂ CO- |

| ~4.25 | Quartet | 2H | -OCH₂ CH₃ |

| ~7.10 - 7.80 | Multiplet | 3H | Aromatic Protons (Ar-H) |

| ~12.5 (minor) | Singlet | <1H | Enol -OH (if present) |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~14.0 | -OCH₂C H₃ |

| ~46.0 | -COC H₂CO- |

| ~62.0 | -OC H₂CH₃ |

| ~115.0 - 135.0 | Aromatic Carbons (Ar-C) |

| ~168.0 | Ester Carbonyl (C =O) |

| ~190.0 | Ketone Carbonyl (C =O) |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2980 - 2850 | Medium | Aliphatic C-H Stretch |

| ~1740 | Strong | Ester C=O Stretch |

| ~1685 | Strong | Ketone C=O Stretch (conjugated) |

| ~1600, ~1475 | Medium | Aromatic C=C Bending |

| ~1300 - 1000 | Strong | C-O Stretch (ester) and C-F Stretch |

Table 4: Predicted Mass Spectrometry Data (EI-MS)

| m/z Value | Interpretation |

| 288/290 | Molecular Ion Peak [M]⁺ (presence of Br isotope) |

| 243/245 | [M - OEt]⁺ |

| 215/217 | [M - CO₂Et]⁺ |

| 183/185 | [Br-C₆H₃-F-C≡O]⁺ |

References

A Technical Guide to the Spectroscopic Analysis of Ethyl (5-bromo-2-fluorobenzoyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (5-bromo-2-fluorobenzoyl)acetate is a halogenated β-keto ester of interest in synthetic organic chemistry and drug discovery. Its structure, featuring an aromatic ring with bromo and fluoro substituents, a ketone, and an ester functional group, suggests its potential as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity. A thorough spectroscopic characterization is paramount for confirming the identity and purity of this compound. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for these analyses.

Molecular Structure

Chemical Formula: C₁₁H₁₀BrFO₃ Molecular Weight: 289.10 g/mol CAS Number: 1020058-47-2

Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables present predicted data based on the analysis of structurally similar compounds and established principles of spectroscopy. These tables are intended to serve as a reference for the verification of experimentally obtained data.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.30 | Triplet | 3H | -CH₂CH₃ |

| ~3.60 | Singlet | 2H | -COCH₂ CO- |

| ~4.25 | Quartet | 2H | -CH₂ CH₃ |

| ~7.10 | Triplet | 1H | Ar-H |

| ~7.60 | Multiplet | 1H | Ar-H |

| ~7.80 | Multiplet | 1H | Ar-H |

Note: The presence of the β-keto ester functionality can lead to keto-enol tautomerism, which may result in the appearance of additional signals corresponding to the enol form. The signals for the methylene protons of the ethyl group and the methylene protons between the carbonyl groups are expected to show coupling to each other.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted chemical shifts (δ) are reported in ppm relative to TMS.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~14.0 | -CH₂CH₃ |

| ~45.0 | -COCH₂ CO- |

| ~62.0 | -CH₂ CH₃ |

| ~115.0 (d) | Ar-C (coupled to F) |

| ~120.0 | Ar-C (C-Br) |

| ~125.0 (d) | Ar-C (coupled to F) |

| ~130.0 | Ar-C |

| ~135.0 | Ar-C |

| ~160.0 (d) | Ar-C (C-F) |

| ~168.0 | C =O (Ester) |

| ~190.0 | C =O (Ketone) |

Note: The carbon signals of the aromatic ring will be split due to coupling with the fluorine atom. The notation "(d)" indicates a doublet.

IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1690 | Strong | C=O stretch (aromatic ketone) |

| ~1600, ~1475 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Medium | C-F stretch |

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of bromine (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) will result in characteristic isotopic patterns for the molecular ion and any bromine-containing fragments.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 288/290 | [M]⁺, Molecular ion peak (presence of Br) |

| 243/245 | [M - OCH₂CH₃]⁺ |

| 215/217 | [M - COOCH₂CH₃]⁺ |

| 185/187 | [Br-C₆H₃-F-CO]⁺ |

| 157/159 | [Br-C₆H₃-F]⁺ |

| 105 | [C₆H₅CO]⁺ (from a potential rearrangement) |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid or liquid sample.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

For ESI, the sample is typically introduced via direct infusion or through a liquid chromatograph. For EI, the sample is often introduced via a direct insertion probe or a gas chromatograph.

-

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Logical Relationship of Spectroscopic Data

This diagram shows how the different spectroscopic techniques provide complementary information to elucidate the structure of the molecule.

The Versatile Fluorinated Building Block: A Technical Guide to Ethyl (5-bromo-2-fluorobenzoyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Ethyl (5-bromo-2-fluorobenzoyl)acetate is a valuable fluorinated building block in medicinal chemistry and drug discovery. Its unique structural features, including a bromine atom, a fluorine atom, and a β-ketoester moiety, provide a versatile platform for the synthesis of a wide range of heterocyclic compounds with diverse biological activities. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties and Safety Information

A comprehensive understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1020058-47-2 | |

| Molecular Formula | C₁₁H₁₀BrFO₃ | |

| Molecular Weight | 289.10 g/mol | |

| Appearance | Powder | |

| Melting Point | 34-39 °C | |

| SMILES | CCOC(=O)CC(=O)c1cc(Br)ccc1F | |

| InChI | 1S/C11H10BrFO3/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5H,2,6H2,1H3 | |

| InChIKey | XODIHCQWLRSGQI-UHFFFAOYSA-N |

Safety Summary:

This compound is classified as acutely toxic if swallowed, and causes skin and eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.

Synthesis of this compound

The primary method for the synthesis of β-ketoesters like this compound is the Claisen condensation. This reaction involves the condensation of an ester with an enolate ion. In this case, the synthesis would proceed via the reaction of an ester of 5-bromo-2-fluorobenzoic acid with the enolate of ethyl acetate.

Experimental Protocol: Synthesis via Claisen Condensation

This protocol is a general representation of a Claisen condensation and would need to be optimized for the specific synthesis of this compound.

Materials:

-

Ethyl 5-bromo-2-fluorobenzoate

-

Ethyl acetate

-

Sodium ethoxide (or sodium metal in ethanol)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Aqueous acid (e.g., 1 M HCl) for workup

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

-

Preparation of the Enolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol. To this solution, add ethyl acetate dropwise at room temperature.

-

Condensation Reaction: To the freshly prepared sodium enolate of ethyl acetate, add a solution of ethyl 5-bromo-2-fluorobenzoate in anhydrous diethyl ether or THF dropwise from the dropping funnel. The reaction mixture is typically stirred at room temperature or gently refluxed for several hours to ensure complete reaction.

-

Reaction Quenching and Workup: After the reaction is complete (monitored by TLC), the mixture is cooled to 0 °C and quenched by the slow addition of aqueous acid to neutralize the base. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Logical Workflow for the Synthesis:

Caption: General workflow for the synthesis of this compound via Claisen condensation.

Applications in the Synthesis of Bioactive Heterocycles

This compound is a key starting material for the synthesis of various heterocyclic scaffolds, particularly pyrazoles and pyrimidinones, which are prevalent in many biologically active compounds.

Synthesis of Pyrazole Derivatives

The β-ketoester functionality of this compound readily undergoes cyclization reactions with hydrazine derivatives to form pyrazoles. These pyrazole derivatives have shown a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1]

Experimental Protocol: Synthesis of a 3-(5-bromo-2-fluorophenyl)-1H-pyrazol-5(4H)-one

Materials:

-

This compound

-

Hydrazine hydrate or a substituted hydrazine

-

Ethanol or acetic acid as solvent

-

Recrystallization solvent (e.g., ethanol/water)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol.

-

Addition of Hydrazine: To this solution, add a stoichiometric amount of hydrazine hydrate.

-

Reaction: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system to yield the pure pyrazole derivative.

Reaction Scheme for Pyrazole Synthesis:

Caption: General reaction scheme for the synthesis of pyrazole derivatives.

Synthesis of Pyrimidinone Derivatives

Pyrimidinone cores are important pharmacophores found in numerous approved drugs. This compound can be utilized in multi-component reactions to construct substituted pyrimidinone rings.

Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative (Biginelli-type Reaction)

Materials:

-

This compound

-

An aldehyde (e.g., benzaldehyde)

-

Urea or thiourea

-

A catalytic amount of acid (e.g., HCl)

-

Ethanol as solvent

Procedure:

-

Reaction Mixture: In a round-bottom flask, combine this compound, the aldehyde, and urea in ethanol.

-

Catalysis: Add a few drops of concentrated hydrochloric acid to catalyze the reaction.

-

Reaction: The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

Isolation: After cooling, the reaction mixture is poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent like ethanol to give the pure dihydropyrimidinone.

Potential Application in Kinase Inhibitor Synthesis

The structural motifs accessible from this compound, such as pyrazoles and pyrimidinones, are frequently found in kinase inhibitors. For instance, the pyrazole scaffold is a key component of several inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a therapeutic target in neurodegenerative diseases and cancer.[2] The bromine atom on the phenyl ring serves as a convenient handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity.

Illustrative Signaling Pathway: GSK-3 Inhibition

The following diagram illustrates a simplified signaling pathway involving GSK-3 and its potential inhibition by a pyrazole-based inhibitor derived from this compound.

Caption: Simplified GSK-3 signaling pathway and the point of intervention for a pyrazole-based inhibitor.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in the synthesis of novel heterocyclic compounds for drug discovery. Its ability to participate in various cyclization and cross-coupling reactions makes it an attractive starting material for generating libraries of diverse molecules for biological screening. The presence of both bromine and fluorine atoms allows for fine-tuning of the physicochemical and pharmacological properties of the final compounds. This guide provides a foundational understanding of the chemistry and potential applications of this important synthetic intermediate, encouraging its further exploration in the quest for new and effective therapeutic agents.

References

Reactivity of the Bromine Atom in Ethyl (5-bromo-2-fluorobenzoyl)acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (5-bromo-2-fluorobenzoyl)acetate is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. The strategic placement of the bromine and fluorine atoms on the benzoyl ring, coupled with the reactive β-ketoester moiety, offers a multitude of possibilities for molecular elaboration. This technical guide provides a comprehensive overview of the reactivity of the bromine atom in this scaffold, focusing on key transformations that enable the synthesis of diverse and complex molecular architectures. This document details experimental protocols for pivotal reactions, presents quantitative data in structured tables, and utilizes visualizations to illustrate reaction pathways and workflows.

The bromine atom at the C5-position of the phenyl ring is the primary focal point for a variety of powerful cross-coupling reactions. Its reactivity is influenced by the electron-withdrawing nature of the adjacent benzoyl group and the ortho-fluorine atom, making it an excellent substrate for palladium-catalyzed transformations. These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds, which are crucial for the development of novel pharmaceutical agents.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound serves as a versatile handle for numerous palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, allowing for the facile construction of complex molecular frameworks under relatively mild conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl structures. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol (General):

A general procedure for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for this compound, is as follows:

-

To a reaction vessel, add the aryl bromide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system (e.g., a mixture of toluene, ethanol, and water) is added.

-

The reaction mixture is heated to 80-100 °C and stirred for 2-24 hours, with progress monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling of Structurally Similar Aryl Bromides:

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 | [1] |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 92 | |

| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ | DME/H₂O | 85 | 18 | 88 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines. This reaction is particularly valuable in drug discovery for introducing nitrogen-containing functionalities.

Reaction Scheme:

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol (General):

A typical procedure for the Buchwald-Hartwig amination of an aryl bromide is as follows:

-

To a dry Schlenk tube, add the aryl bromide (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).

-

The tube is evacuated and backfilled with an inert gas.

-

Anhydrous toluene or dioxane is added as the solvent.

-

The reaction mixture is heated to 80-110 °C for 12-24 hours.

-

After cooling, the reaction is quenched, and the product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

Quantitative Data for Buchwald-Hartwig Amination of Structurally Similar Aryl Bromides:

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 18 | 85-95 | [2][3] |

| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 75-85 | [2] |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₃PO₄ | Toluene | 100 | 16 | 90 | [4] |

Heck Reaction

The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene, providing access to substituted styrenes and cinnamates.

Reaction Scheme:

Caption: Heck reaction of this compound.

Experimental Protocol (General):

A representative protocol for the Heck reaction is as follows:

-

Combine the aryl bromide (1.0 equiv.), the alkene (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv.) in a reaction vessel.

-

Add a suitable solvent such as DMF or DMA.

-

Heat the mixture to 80-120 °C for 12-24 hours.

-

After completion, the reaction is worked up by dilution with an organic solvent and washing with water.

-

The organic phase is dried and concentrated, and the product is purified by chromatography.[5]

Quantitative Data for Heck Reaction of Structurally Similar Aryl Bromides:

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 12 | 85-95 | [5] |

| 2 | Ethyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | K₂CO₃ | DMA | 120 | 18 | 80-90 | [6] |

| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 110 | 24 | 75-85 | [7] |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of aryl alkynes.

Reaction Scheme:

Caption: Sonogashira coupling of this compound.

Experimental Protocol (General):

A general procedure for the Sonogashira coupling is as follows:

-

In a reaction flask under an inert atmosphere, dissolve the aryl bromide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) in a suitable solvent (e.g., THF or DMF).

-

Add a base, typically an amine such as triethylamine or diisopropylamine.

-

Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.

-

The reaction is typically stirred at room temperature or gently heated (40-60 °C) for 2-24 hours.

-

The reaction is quenched, and the product is extracted and purified as described for other coupling reactions.[8][9]

Quantitative Data for Sonogashira Coupling of Structurally Similar Aryl Bromides:

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 50 | 12 | 80-90 | [9] |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 60 | 16 | 85-95 | [4] |

| 3 | 1-Heptyne | Pd(OAc)₂ (2) / SPhos (4) | - (Copper-free) | Cs₂CO₃ | Dioxane | 80 | 24 | 70-80 | [8] |

Other Notable Reactions

Beyond palladium-catalyzed cross-coupling, the bromine atom on this compound can participate in other important transformations.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-O, C-N, and C-S bonds. While often requiring higher temperatures than palladium-catalyzed reactions, it provides an alternative route for certain transformations.[10]

Nucleophilic Aromatic Substitution (SNA r)

While the bromine atom is a good leaving group in palladium-catalyzed reactions, nucleophilic aromatic substitution (SNA r) at this position is generally challenging due to the electron-rich nature of the benzene ring.[11] The presence of the electron-withdrawing benzoyl group and the ortho-fluorine atom can activate the ring towards nucleophilic attack to some extent, but typically harsh conditions or very strong nucleophiles are required. The fluorine atom at the C2-position is generally more susceptible to SNA r than the bromine at the C5-position.

Conclusion

The bromine atom in this compound is a highly versatile functional group, primarily serving as an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions provide efficient and modular strategies for the introduction of diverse substituents at the 5-position of the benzoyl ring. This reactivity profile makes this compound a valuable building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. The provided experimental protocols and quantitative data for analogous systems offer a solid foundation for researchers to design and execute synthetic strategies utilizing this important intermediate.

Experimental Workflows and Signaling Pathways

Caption: General experimental workflows for Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Caption: A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

- 1. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]

- 2. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction [mdpi.com]

- 5. Ethyl fluoroacetate | C4H7FO2 | CID 9988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Crystal structure of ethyl 2-[2-(4-methylbenzoyl)-5-p-tolyl-1H-imidazol-1-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN108218702B - Preparation method of 2-fluoro ethyl acetoacetate - Google Patents [patents.google.com]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Ethyl (5-bromo-2-fluorobenzoyl)acetate in Modern Pharmaceutical Synthesis: A Technical Guide

For Immediate Release

[City, State] – December 26, 2025 – As the landscape of pharmaceutical development continues to evolve, the demand for high-purity, versatile intermediates is paramount. Ethyl (5-bromo-2-fluorobenzoyl)acetate has emerged as a critical building block, particularly in the synthesis of a new generation of antidiabetic drugs. This technical guide offers an in-depth analysis of its properties, synthesis, and application, with a focus on its role in the production of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors.

Physicochemical Properties and Specifications

This compound is a halogenated heterocyclic compound valued for its specific reactivity in forming more complex pharmaceutical molecules.[1] Its key physical and chemical properties are summarized in the table below, providing a baseline for its handling and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 1020058-47-2 | [1] |

| Molecular Formula | C₁₁H₁₀BrFO₃ | [1] |

| Molecular Weight | 289.10 g/mol | [1] |

| Appearance | Powder | |

| Melting Point | 34-39 °C | |

| Purity | ≥97% | |

| SMILES String | CCOC(=O)CC(=O)c1cc(Br)ccc1F | |

| InChI Key | XODIHCQWLRSGQI-UHFFFAOYSA-N |

Safety Information:

| Hazard Classifications | Hazard Codes | Precautionary Codes |

| Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, STOT SE 3 | H302, H315, H319, H335 | P261, P264, P270, P301+P312, P302+P352, P305+P351+P338 |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is typically achieved through a Claisen condensation reaction. This method involves the reaction of an ester with a ketone in the presence of a strong base to form a β-keto ester.[2][3]

Reaction Scheme:

Experimental Protocol:

-

Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, a solution of sodium ethoxide in ethanol is prepared by cautiously adding sodium metal to absolute ethanol under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reactants: A mixture of ethyl 5-bromo-2-fluorobenzoate and ethyl acetate is added dropwise to the sodium ethoxide solution at room temperature with vigorous stirring.

-

Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and quenched by the addition of a dilute acid (e.g., hydrochloric acid). The resulting mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Application as a Pharmaceutical Intermediate: Synthesis of SGLT2 Inhibitors

This compound is a key intermediate in the synthesis of several SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.[4][5][6] These drugs work by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine.[5][7] Ipragliflozin is a notable example of an SGLT2 inhibitor synthesized using this intermediate.

The synthesis of the core structure of ipragliflozin involves the reaction of an aryl magnesium bromide derivative, prepared from a precursor synthesized using this compound, with a protected gluconolactone.

Synthetic Workflow:

References

- 1. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. Profile of Ipragliflozin, an Oral SGLT-2 Inhibitor for the Treatment of Type 2 Diabetes: The Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Clinical pharmacokinetics and pharmacodynamics of the novel SGLT2 inhibitor ipragliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Ethyl (5-bromo-2-fluorobenzoyl)acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing Ethyl (5-bromo-2-fluorobenzoyl)acetate as a key starting material. This versatile building block, featuring bromine and fluorine substitutions, offers a valuable scaffold for the generation of diverse heterocyclic systems of interest in medicinal chemistry and drug discovery. The following sections detail the synthesis of pyrazoles, quinolines, and benzodiazepines.

Synthesis of 3-(5-bromo-2-fluorophenyl)-1H-pyrazol-5(4H)-one

The reaction of this compound with hydrazine hydrate provides a straightforward method for the synthesis of the corresponding pyrazolone derivative. This reaction proceeds via a condensation-cyclization mechanism, characteristic of the Knorr pyrazole synthesis.

Reaction Scheme:

Caption: Synthesis of a pyrazolone derivative.

Experimental Protocol:

This protocol is based on established procedures for the Knorr pyrazole synthesis.[1][2]

Materials:

-

This compound

-

Hydrazine hydrate (80% solution in water)

-

Ethanol, absolute

-

Glacial acetic acid (catalytic amount)

-

Deionized water

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (20 mL).

-

To this solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature with continuous stirring.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

-

Slowly pour the reaction mixture into ice-cold water (50 mL) with constant stirring.

-

The solid product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

Dry the crude product in a vacuum oven at 50-60 °C.

-

The crude product can be further purified by recrystallization from an appropriate solvent such as ethanol or an ethanol/water mixture.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 80-90% |

| Reaction Time | 4-6 hours |

| Reaction Temperature | Reflux (approx. 78 °C in ethanol) |

| Purity (after recrystallization) | >98% |

Synthesis of 7-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate Derivatives

Utilizing the Gould-Jacobs reaction, this compound can be reacted with an appropriate aniline to synthesize quinoline derivatives. The following protocol outlines a plausible pathway, though it is an adaptation of the classical Gould-Jacobs reaction.

Reaction Scheme:

Caption: Gould-Jacobs quinoline synthesis workflow.

Experimental Protocol:

This protocol is adapted from the general procedure for the Gould-Jacobs reaction.[3]

Materials:

-

This compound

-

Aniline (or substituted aniline)

-

Polyphosphoric acid (PPA) or Dowtherm A

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Standard high-temperature reaction setup

Procedure:

-

Step 1: Condensation: In a round-bottom flask, mix this compound (1.0 eq) and aniline (1.1 eq). Heat the mixture at 130-140 °C for 2 hours. The ethanol formed during the reaction is distilled off.

-

Step 2: Cyclization: To the cooled reaction mixture from Step 1, add Polyphosphoric acid (PPA) (10 times the weight of the reactants). Heat the mixture to 240-250 °C for 30-60 minutes. Alternatively, the cyclization can be carried out in a high-boiling solvent like Dowtherm A at its reflux temperature.

-

Step 3: Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a concentrated sodium hydroxide solution until the product precipitates.

-

Filter the crude product, wash with water, and dry.

-

Step 4: Hydrolysis (Optional, for the carboxylic acid): The resulting ester can be hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium hydroxide (10-20%) for 2-4 hours.

-

After hydrolysis, cool the solution and acidify with hydrochloric acid to precipitate the quinoline carboxylic acid.

-

Filter the product, wash with water, and dry.

Quantitative Data (Expected):

| Parameter | Step 1 (Condensation) | Step 2 (Cyclization) |

| Yield | 70-85% | 60-80% |

| Reaction Time | 2 hours | 30-60 minutes |

| Reaction Temperature | 130-140 °C | 240-250 °C |

Synthesis of 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one Derivatives

The synthesis of benzodiazepine derivatives from this compound can be envisioned through a multi-step process involving the formation of an aminobenzophenone intermediate followed by cyclization.

Reaction Scheme:

Caption: General workflow for benzodiazepine synthesis.

Experimental Protocol (Proposed):

This proposed protocol is based on well-established synthetic routes to 1,4-benzodiazepines.[4]

Materials:

-

This compound

-

2-Aminobenzonitrile

-

Grignard reagent (e.g., Phenylmagnesium bromide)

-

Amino acid ethyl ester hydrochloride (e.g., Glycine ethyl ester hydrochloride)

-

Pyridine

-

Ammonia in methanol

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

Step 1: Synthesis of 2-Amino-5-bromo-2'-fluorobenzophenone.

-

React this compound with a suitable Grignard reagent (e.g., prepared from 2-aminobenzonitrile and a methylmagnesium halide) in an anhydrous ether solvent under an inert atmosphere. This step is a conceptual adaptation and requires significant experimental validation. A more conventional approach would involve the Friedel-Crafts acylation of a suitable fluorobenzene derivative with 5-bromo-2-aminobenzoyl chloride.

-

-

Step 2: Acylation of the aminobenzophenone.

-

Dissolve the 2-Amino-5-bromo-2'-fluorobenzophenone (1.0 eq) in pyridine.

-

Add glycine ethyl ester hydrochloride (1.2 eq) and heat the mixture to reflux for 12-18 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove pyridine under reduced pressure.

-

Work up the residue by partitioning between ethyl acetate and water. Wash the organic layer with dilute HCl, saturated NaHCO3 solution, and brine. Dry over anhydrous sodium sulfate and concentrate to get the crude acylated product.

-

-

Step 3: Cyclization to the benzodiazepine.

-

Dissolve the crude product from Step 2 in methanol saturated with ammonia.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the cyclization by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

-

Quantitative Data (Estimated):

| Parameter | Step 2 (Acylation) | Step 3 (Cyclization) |

| Yield | 50-70% | 60-80% |

| Reaction Time | 12-18 hours | 24-48 hours |

| Reaction Temperature | Reflux | Room Temperature |

Disclaimer: The provided protocols for quinoline and benzodiazepine synthesis are proposed methods based on established chemical principles and analogous reactions. Researchers should conduct small-scale trials and optimize the reaction conditions for safety and efficiency. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 3. Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Stille Coupling of Ethyl (5-bromo-2-fluorobenzoyl)acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Stille cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction joins an organotin compound (organostannane) with an organic halide or pseudohalide.[1][3] A key advantage of the Stille coupling is the air and moisture stability of the organostannane reagents, which are often commercially available or readily synthesized.[1] The reaction tolerates a wide variety of functional groups, making it highly valuable in the synthesis of complex molecules, including pharmaceuticals and functional materials.[3][4][5]

This document provides a detailed protocol for the Stille coupling of Ethyl (5-bromo-2-fluorobenzoyl)acetate, an aryl bromide, with a generic organostannane. Aryl bromides are common electrophiles for this reaction.[1][6] The protocol outlines the necessary reagents, equipment, and procedures for a successful coupling reaction, along with data presentation and visualization to guide researchers. While organic chlorides can be challenging electrophiles, organic bromides and iodides are generally preferred for their higher reactivity in the oxidative addition step with the palladium catalyst.[7]

Reaction Principle

The catalytic cycle of the Stille coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate.[7]

-

Transmetalation: The organostannane reagent transfers its organic group to the palladium center, displacing the halide.[7]

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[7]

Experimental Protocol

This protocol describes a general procedure for the Stille coupling of this compound with an organostannane (e.g., vinyltributyltin).

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | C₁₁H₁₀BrFO₃ | 305.10 | 1.0 | 1.0 |

| Organostannane (e.g., Vinyltributyltin) | C₁₄H₃₀Sn | 317.10 | 1.2 | 1.2 |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | C₇₂H₆₀P₄Pd | 1155.56 | 0.05 | 0.05 |

| Solvent (e.g., Anhydrous Toluene) | C₇H₈ | 92.14 | - | - |

| Additive (optional, e.g., CuI) | CuI | 190.45 | 0.1 | 0.1 |

Equipment

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware

-

Syringes and needles for transfer of reagents

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the optional additive (e.g., CuI, 0.1 mmol).

-

Solvent and Reagent Addition: Add anhydrous toluene (10 mL) to the flask via syringe. Stir the mixture at room temperature for 10 minutes to ensure dissolution.

-

Addition of Organostannane: Add the organostannane (e.g., vinyltributyltin, 1.2 mmol) to the reaction mixture dropwise via syringe.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Removal of Tin Byproducts: To remove the tin byproducts, a fluoride workup is often employed.[8] Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. The organotin byproducts will precipitate as insoluble organotin fluorides, which can be removed by filtration through a pad of celite.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure coupled product.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for Stille Coupling

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 85 |

| 2 | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | Dioxane | 100 | 8 | 92 |

| 3 | Pd(OAc)₂ (5) | SPhos (10) | Toluene | 100 | 12 | 88 |

| 4 | PdCl₂(PPh₃)₂ (5) | - | DMF | 80 | 24 | 78 |

Note: The data presented in this table are representative and may vary depending on the specific organostannane used and the optimization of reaction conditions.

Visualizations

Diagram 1: Stille Coupling Catalytic Cycle

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Diagram 2: Experimental Workflow

Caption: Step-by-step experimental workflow for the Stille coupling.

References

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. Stille Coupling [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Ethyl (5-Bromo-2-thienyl)acetate [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.msu.edu [chemistry.msu.edu]

Application Notes and Protocols for the Negishi Coupling of Ethyl (5-bromo-2-fluorobenzoyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Negishi cross-coupling reaction of Ethyl (5-bromo-2-fluorobenzoyl)acetate. The Negishi coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organozinc reagent and an organic halide.[1] This methodology is particularly useful in medicinal chemistry and materials science for the synthesis of complex molecular architectures.[1]

The protocols outlined below are based on established methods for the Negishi coupling of aryl bromides and are adapted for the specific substrate, this compound.[2][3][4] The reaction conditions can be optimized to accommodate a variety of organozinc partners.

Reaction Principle

The Negishi coupling of this compound involves the reaction of the aryl bromide with an organozinc reagent in the presence of a palladium catalyst. The general transformation is depicted below:

Scheme 1: General Negishi Coupling Reaction

Where R can be an alkyl, vinyl, aryl, or other organic group, and X is a halide.

Experimental Protocols

Protocol 1: General Procedure for Negishi Coupling

This protocol describes a general method for the Negishi coupling of this compound with a pre-formed organozinc reagent.

Materials:

-

This compound

-

Organozinc reagent (e.g., Alkylzinc halide, Arylzinc halide) (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (e.g., SPhos, XPhos, CPhos) (2-10 mol%)

-

Anhydrous solvent (e.g., THF, Toluene)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Organic solvent for extraction (e.g., Ethyl acetate, Diethyl ether)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To an oven-dried flask, add the palladium catalyst and the ligand under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add this compound (1.0 equivalent) and the anhydrous solvent.

-

Addition of Organozinc Reagent: Slowly add the organozinc reagent solution to the reaction mixture at room temperature. For highly reactive organozinc reagents, the addition may be performed at a lower temperature (e.g., 0 °C).

-

Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to overnight.

-

Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: In Situ Preparation of the Organozinc Reagent

This protocol is suitable when the organozinc reagent is not commercially available and needs to be prepared immediately prior to the coupling reaction.

Materials:

-

Organic halide (R-X, where X = Br, I)

-

Activated Zinc dust or a Zinc salt (e.g., ZnCl₂)

-

Lithium chloride (LiCl) (if using ZnCl₂)

-

Anhydrous THF

-

Palladium catalyst and ligand (as in Protocol 1)

-

This compound

Procedure:

-

Preparation of the Organozinc Reagent:

-

From an organolithium or Grignard reagent: In a separate flask under an inert atmosphere, prepare the organolithium or Grignard reagent from the corresponding organic halide.

-

Transmetalate by adding a solution of anhydrous ZnCl₂ (dissolved in THF, often with LiCl to improve solubility) to the organolithium or Grignard solution at a low temperature (e.g., -78 °C to 0 °C).

-

Allow the mixture to warm to room temperature to form the organozinc reagent.

-

-

Coupling Reaction:

-

In a separate flask, set up the palladium catalyst, ligand, and this compound in anhydrous solvent as described in Protocol 1.

-

Slowly transfer the freshly prepared organozinc reagent solution to the reaction mixture containing the aryl bromide and catalyst.

-

-

Follow steps 4-8 from Protocol 1 for reaction monitoring, work-up, and purification.

Data Presentation

The following tables summarize representative conditions and potential outcomes for the Negishi coupling of this compound. These are based on typical conditions reported for similar aryl bromides.[2][3][5]

Table 1: Catalyst and Ligand Screening

| Entry | Palladium Source (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | THF | 25 | 12 | >90 |

| 2 | Pd₂(dba)₃ (1) | XPhos (4) | Toluene | 50 | 8 | >95 |

| 3 | Pd(OAc)₂ (2) | CPhos (4) | THF/Toluene | 25 | 16 | >90 |

| 4 | PdCl₂(PPh₃)₂ (5) | - | DMF | 60 | 12 | 70-85 |

Table 2: Solvent and Temperature Effects

| Entry | Organozinc Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | n-Butylzinc bromide | THF | 25 | 10 | 92 |

| 2 | n-Butylzinc bromide | Toluene | 60 | 6 | 95 |

| 3 | Phenylzinc chloride | THF | 25 | 12 | 88 |

| 4 | Phenylzinc chloride | DMF | 50 | 8 | 91 |

Visualizations

Experimental Workflow